molecular formula C7H4BrClF2O B1441827 1-Bromo-3-chloro-5-(difluoromethoxy)benzene CAS No. 1004112-67-7

1-Bromo-3-chloro-5-(difluoromethoxy)benzene

Cat. No. B1441827
M. Wt: 257.46 g/mol
InChI Key: IVRGKKXJURVLGX-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(difluoromethoxy)benzene is a chemical compound with the CAS Number: 1004112-67-7. It has a molecular weight of 257.46 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI Code for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is 1S/C7H4BrClF2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H . This indicates that the molecule consists of a benzene ring with bromo, chloro, and difluoromethoxy substituents.


Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-(difluoromethoxy)benzene is a liquid at room temperature . More specific physical and chemical properties like boiling point or density were not found in the searched resources.

Scientific Research Applications

Chemical Reactivity and Applications

  • Regioselectivity in Chemical Reactions : Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, which are structurally similar to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, showing a notable regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

  • Synthesis of Organometallic Compounds : The compound has been used as a starting material in the synthesis of organometallic compounds like ethynylferrocene derivatives. These compounds have shown interesting electrochemical properties, indicating potential applications in material science (Fink et al., 1997).

  • Generation of Arynes : 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is instrumental in generating aryne intermediates, which are crucial in synthesizing naphthalene derivatives. These intermediates show potential in organic synthesis and material science applications (Schlosser & Castagnetti, 2001).

Applications in Synthesis and Characterization

  • Halogenation Reactions : It is used in halogenation reactions of polyalkylbenzenes, demonstrating its utility in synthesizing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Antagonist Benzamide Derivatives : This compound has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting its role in medicinal chemistry (Bi, 2015).

  • Crystal Structure Analysis : The compound's derivatives have been studied for their crystal structures, providing insights into the molecular configurations and potential applications in material science and chemistry (Stein, Hoffmann, & Fröba, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-3-chloro-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRGKKXJURVLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716490
Record name 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-(difluoromethoxy)benzene

CAS RN

1004112-67-7
Record name 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004112-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-3-chloro-5-(difluoromethoxy)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Wang, W Huang, J Hu - Chinese Journal of Chemistry, 2011 - Wiley Online Library
Difluoromethyltri(n‐butyl)ammonium chloride 1 was found to be an effective difluorocarbene reagent for O‐, S‐, N‐, C‐difluoromethylation under basic conditions. It is particularly …
Number of citations: 82 onlinelibrary.wiley.com

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